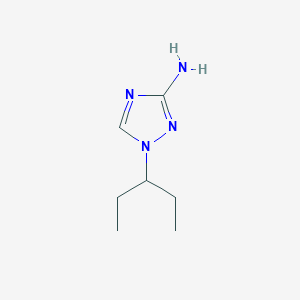
((6-(Trifluoromethyl)pyridin-3-yl)methyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-(Trifluoromethyl)pyridin-3-yl)methyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((6-(Trifluoromethyl)pyridin-3-yl)methyl)boronic acid typically involves the hydroboration of the corresponding pyridine derivative. One common method includes the reaction of 6-(trifluoromethyl)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
((6-(Trifluoromethyl)pyridin-3-yl)methyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted pyridine derivatives (from substitution reactions) .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((6-(Trifluoromethyl)pyridin-3-yl)methyl)boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of biologically active molecules. Its derivatives have shown potential as enzyme inhibitors and receptor modulators, making it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of ((6-(Trifluoromethyl)pyridin-3-yl)methyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 3-Pyridinylboronic acid
Uniqueness
((6-(Trifluoromethyl)pyridin-3-yl)methyl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the molecule. This group enhances the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H7BF3NO2 |
|---|---|
Poids moléculaire |
204.94 g/mol |
Nom IUPAC |
[6-(trifluoromethyl)pyridin-3-yl]methylboronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)6-2-1-5(4-12-6)3-8(13)14/h1-2,4,13-14H,3H2 |
Clé InChI |
MYXVTSGIMKNWAD-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CN=C(C=C1)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)

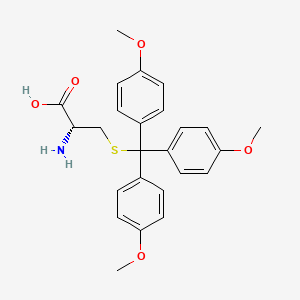
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
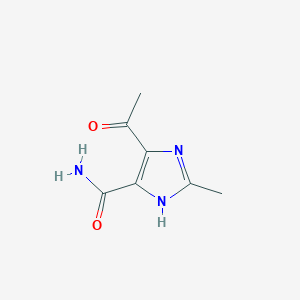
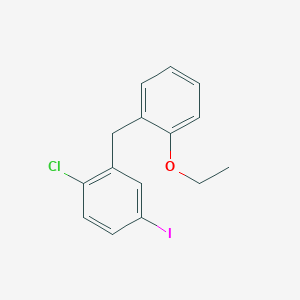
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)
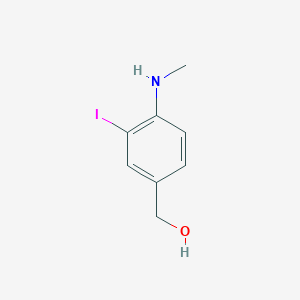

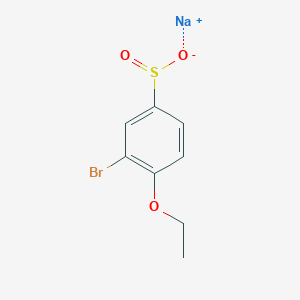
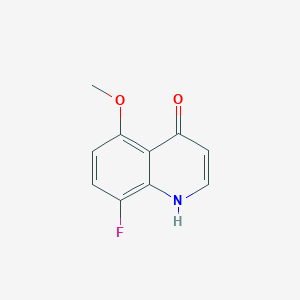
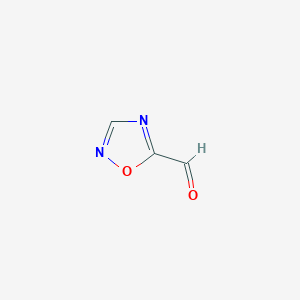
![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
